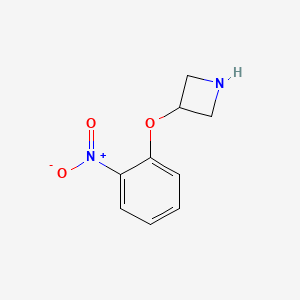

3-(2-Nitrophenoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitrophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-3-1-2-4-9(8)14-7-5-10-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHOCWKTNHUTFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310443 | |

| Record name | 3-(2-Nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-86-3 | |

| Record name | 3-(2-Nitrophenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Nitrophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Nitrophenoxy)azetidine: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-(2-Nitrophenoxy)azetidine. As a bifunctional molecule, it incorporates the strained, sp³-rich azetidine ring—a privileged scaffold in modern drug discovery—and a synthetically versatile nitrophenyl ether moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the strategic utilization of this compound as a key intermediate for the synthesis of complex bioactive molecules. Detailed experimental protocols, predicted spectroscopic data, and potential chemical transformations are discussed to facilitate its practical application in the laboratory.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their unique structural features, including significant ring strain (~25.4 kcal/mol), impart a degree of conformational rigidity and a three-dimensional character that is highly sought after in modern medicinal chemistry.[1][2] Unlike their more strained aziridine counterparts, azetidines offer a superior balance of reactivity and stability, making them easier to handle while still providing avenues for strain-release functionalization.[2]

The incorporation of an azetidine ring into a drug candidate can significantly improve key pharmacokinetic properties, such as aqueous solubility, metabolic stability, and receptor binding affinity.[1] Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, feature an azetidine moiety, underscoring the scaffold's value in creating successful therapeutics.[1]

3-(2-Nitrophenoxy)azetidine emerges as a particularly valuable building block. It combines the beneficial properties of the azetidine core with a 2-nitrophenoxy group, which serves two primary purposes:

-

A Stable Linker: The ether linkage is generally robust under many reaction conditions.

-

A Latent Functional Group: The nitro group is a versatile precursor to an aniline, a common anchor point for building molecular complexity in drug candidates.

This guide will explore the fundamental properties and synthetic utility of this compound.

Physicochemical and Structural Properties

3-(2-Nitrophenoxy)azetidine is a solid at room temperature, possessing the core structural features illustrated below. Its key properties, sourced from chemical supplier data and predictive models, are summarized in Table 1.[3][4]

Table 1: Physicochemical Properties of 3-(2-Nitrophenoxy)azetidine

| Property | Value | Source(s) |

| CAS Number | 1219948-86-3 | [3][4] |

| Molecular Formula | C₉H₁₀N₂O₃ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |

| Appearance | Solid (predicted) | General Knowledge |

| Boiling Point | 343.9 ± 32.0 °C (Predicted) | [3] |

| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa (of Azetidine N-H) | 9.12 ± 0.40 (Predicted) | [3] |

| XlogP (Predicted) | 1.1 | [5] |

Synthesis and Purification

The most logical and widely applicable method for synthesizing 3-(2-Nitrophenoxy)azetidine is through a nucleophilic aromatic substitution (SNAᵣ) reaction, a variant of the classic Williamson ether synthesis.[6][7] In this procedure, the alkoxide generated from azetidin-3-ol attacks an electron-deficient aromatic ring, such as 2-fluoronitrobenzene, displacing the fluoride leaving group. The ortho-nitro group is critical, as its electron-withdrawing nature activates the aromatic ring toward nucleophilic attack.

Representative Synthetic Protocol

Reaction Scheme: Azetidin-3-ol + 2-Fluoronitrobenzene → 3-(2-Nitrophenoxy)azetidine

Causality Behind Choices:

-

Reactants: Azetidin-3-ol provides the azetidine core and the nucleophilic oxygen. 2-Fluoronitrobenzene is an excellent electrophile because the fluorine is a good leaving group and the nitro group activates the ring for SNAᵣ.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide, maximizing the concentration of the active nucleophile.[8]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is chosen because it effectively solvates the sodium cation without protonating the highly reactive alkoxide, thus accelerating the Sₙ2-like reaction.[6]

-

Temperature: The reaction is initially cooled to control the exothermic reaction of NaH with the alcohol. It is then gently heated to ensure the reaction proceeds to completion in a reasonable timeframe.

Step-by-Step Methodology:

-

Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add azetidin-3-ol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the starting material). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the resulting slurry at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C. Add 2-fluoronitrobenzene (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-(2-Nitrophenoxy)azetidine.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. While a dedicated public spectrum is not available, the expected spectroscopic data can be reliably predicted based on the constituent functional groups.[9][10]

Table 2: Predicted Spectroscopic Data for 3-(2-Nitrophenoxy)azetidine

| Technique | Predicted Peaks and Signals |

| ¹H NMR | Aromatic Protons (4H): δ 7.0-8.0 ppm (multiplets). The proton ortho to the nitro group will be the most downfield. Azetidine CH (1H): δ ~4.8-5.2 ppm (quintet). This proton is shifted downfield by the adjacent oxygen. Azetidine CH₂ (4H): δ ~3.8-4.2 ppm (multiplets). The two sets of methylene protons adjacent to the nitrogen will be distinct. Azetidine NH (1H): δ ~2.0-3.5 ppm (broad singlet), exchangeable with D₂O. |

| ¹³C NMR | Aromatic C-O: δ ~150-155 ppm. Aromatic C-NO₂: δ ~140-145 ppm. Aromatic CHs: δ ~115-135 ppm. Azetidine C-O: δ ~70-75 ppm. Azetidine CH₂s: δ ~50-55 ppm. |

| FT-IR | N-H Stretch: ~3350 cm⁻¹ (secondary amine). C-H Stretch (Aromatic/Aliphatic): ~3100-2850 cm⁻¹. NO₂ Asymmetric Stretch: ~1520-1540 cm⁻¹ (strong). NO₂ Symmetric Stretch: ~1340-1360 cm⁻¹ (strong). C-O-C Stretch (Aryl Ether): ~1250 cm⁻¹. |

| Mass Spec (ESI+) | [M+H]⁺: m/z 195.0764 |

Chemical Reactivity and Synthetic Potential

3-(2-Nitrophenoxy)azetidine is a bifunctional molecule with two primary sites of reactivity: the azetidine nitrogen and the aromatic nitro group. This dual reactivity makes it a powerful intermediate for library synthesis and lead optimization.

-

N-Functionalization of the Azetidine Ring: The secondary amine of the azetidine is nucleophilic and can readily undergo standard transformations such as N-alkylation, N-acylation, reductive amination, and sulfonylation.[11] This allows for the introduction of diverse side chains to explore the structure-activity relationship (SAR).

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline) under various conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This unmasks a nucleophilic site on the aromatic ring, which is a cornerstone of many synthetic strategies in medicinal chemistry. The resulting 3-(2-aminophenoxy)azetidine can be further functionalized via amide bond formation, urea formation, or participation in the synthesis of new heterocyclic rings (e.g., benzoxazines).

Caption: Key chemical transformations of 3-(2-Nitrophenoxy)azetidine.

Applications in Drug Discovery

While 3-(2-Nitrophenoxy)azetidine is not an active pharmaceutical ingredient itself, it serves as an ideal starting point for building more complex molecules. The azetidine moiety acts as a "bioisostere" or substitute for other common rings like pyrrolidine or piperidine, often leading to improved physicochemical properties.[12]

The primary application is the synthesis of libraries of compounds for high-throughput screening. By combining the two reactive handles (N-functionalization and nitro reduction/functionalization), a diverse set of molecules can be rapidly generated from this single, advanced intermediate. This strategy is highly efficient for exploring the chemical space around a biological target. For example, derivatives could be screened in assays for kinase inhibition, GPCR modulation, or as antibacterial agents.[12][13]

Safety and Handling

-

Hazard Class: Irritant.[3]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Vendor recommendations suggest storage at 2-8°C.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

T. W. Chamberlin, et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available at: [Link]

-

Williamson Ether Synthesis Lab Procedure. (n.d.). University of California, Davis. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-nitrophenoxy)azetidine hydrochloride. Retrieved from [Link]

-

J. S. Baxi, et al. (2014). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

W. Knorn, et al. (1993). Catalytic Williamson ether synthesis. Angewandte Chemie International Edition in English. Available at: [Link]

-

PubChem. (n.d.). 3-(2-nitrophenyl)azetidine hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).

-

J. Vávra, et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

-

A. K. Sharma, et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

-

H. T. Al-Masoudi, et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Al-Nahrain Journal of Science. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Chemical Reactivity. YouTube. Available at: [Link]

-

G. S. Singh & T. Pheko. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 3-(2-nitrophenoxy)azetidine | 1219948-86-3 [amp.chemicalbook.com]

- 4. 1219948-86-3|3-(2-Nitrophenoxy)azetidine|BLDpharm [bldpharm.com]

- 5. PubChemLite - 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ekwan.github.io [ekwan.github.io]

- 10. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. lifechemicals.com [lifechemicals.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Properties of 3-(2-Nitrophenoxy)azetidine

This guide provides a comprehensive technical overview of 3-(2-Nitrophenoxy)azetidine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, plausible synthetic routes, and predicted physicochemical and spectroscopic properties, grounding our discussion in the established principles of organic chemistry and referencing analogous chemical entities.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational rigidity and metabolic stability to molecules.[1] This makes the azetidine moiety a valuable component in the design of novel therapeutics, with several FDA-approved drugs, such as baricitinib and cobimetinib, featuring this core structure to enhance their pharmacokinetic profiles.[1] The 3-substituted azetidines, in particular, offer a versatile platform for introducing a wide range of functional groups, allowing for the fine-tuning of a molecule's biological activity and properties.

Molecular Structure and Physicochemical Properties

3-(2-Nitrophenoxy)azetidine is comprised of an azetidine ring linked at the 3-position to a 2-nitrophenoxy group via an ether linkage. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to influence the electronic properties of the molecule, potentially impacting its reactivity and biological interactions.

Below is a summary of the key identifiers and predicted physicochemical properties for 3-(2-Nitrophenoxy)azetidine.

| Property | Value | Source |

| CAS Number | 1219948-86-3 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₃ | [2][4] |

| Molecular Weight | 194.19 g/mol | [2][4] |

| SMILES | O=[O-] | [2] |

| Predicted Boiling Point | 343.9 ± 32.0 °C | [4] |

| Predicted Density | 1.309 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 9.12 ± 0.40 | [4] |

Synthesis of 3-(2-Nitrophenoxy)azetidine: A Proposed Experimental Protocol

The proposed synthesis involves the following key transformations:

Caption: Proposed synthetic workflow for 3-(2-Nitrophenoxy)azetidine.

Step-by-Step Experimental Protocol

Step 1: N-Boc Protection of 3-Hydroxyazetidine

This initial step protects the secondary amine of the azetidine ring, preventing it from interfering with subsequent reactions.

-

To a stirred solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N, 2.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxyazetidine.

Step 2: Tosylation of N-Boc-3-hydroxyazetidine

The hydroxyl group is a poor leaving group and must be converted to a better one, such as a tosylate, to facilitate nucleophilic substitution.

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous pyridine or DCM at 0 °C.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-3-tosyloxyazetidine.

Step 3: Nucleophilic Substitution with 2-Nitrophenol

This is the key bond-forming step where the 2-nitrophenoxy moiety is introduced.

-

To a solution of 2-nitrophenol (1.2 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the potassium 2-nitrophenoxide salt.

-

Add a solution of N-Boc-3-tosyloxyazetidine (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.

-

Wash the organic layer with dilute NaOH solution and brine.

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-3-(2-nitrophenoxy)azetidine.

Step 4: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Dissolve N-Boc-3-(2-nitrophenoxy)azetidine (1.0 eq) in a solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting residue can be triturated with diethyl ether to afford 3-(2-Nitrophenoxy)azetidine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Predicted Spectroscopic Data

4.1. ¹H NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.50 | t | 1H | Ar-H (para to NO₂) |

| ~7.10 | d | 1H | Ar-H (ortho to O) |

| ~7.00 | t | 1H | Ar-H (meta to NO₂) |

| ~5.00 | m | 1H | O-CH (azetidine ring) |

| ~4.20 | t | 2H | CH₂ (azetidine ring) |

| ~3.90 | t | 2H | CH₂ (azetidine ring) |

| ~2.50 (broad s) | s | 1H | NH |

4.2. ¹³C NMR Spectroscopy

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~152.0 | Ar-C (ipso, attached to O) |

| ~141.0 | Ar-C (ipso, attached to NO₂) |

| ~134.0 | Ar-CH |

| ~125.5 | Ar-CH |

| ~122.0 | Ar-CH |

| ~115.0 | Ar-CH |

| ~68.0 | O-CH (azetidine ring) |

| ~48.0 | CH₂ (azetidine ring) |

4.3. Infrared (IR) Spectroscopy

| Predicted Absorption Band (cm⁻¹) | Functional Group |

| 3300-3400 (broad) | N-H stretch |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch |

| ~1520 and ~1340 | Asymmetric and symmetric N-O stretch (nitro group) |

| ~1250 | Aryl-O-C stretch |

4.4. Mass Spectrometry

The predicted exact mass of the neutral molecule is 194.0691 g/mol . In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 195.0764.[7]

Reactivity and Potential Applications

The chemical reactivity of 3-(2-Nitrophenoxy)azetidine is dictated by the interplay of its constituent functional groups.

Caption: Potential reactivity sites of 3-(2-Nitrophenoxy)azetidine.

-

Azetidine Nitrogen: The secondary amine is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and sulfonylation, allowing for the introduction of diverse substituents at this position.

-

Azetidine Ring: Due to its inherent ring strain, the azetidine ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles.[8]

-

Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine, which can then be further functionalized. This transformation opens up a wide range of synthetic possibilities for creating novel derivatives.

-

Aromatic Ring: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.

The structural features of 3-(2-Nitrophenoxy)azetidine make it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery. The azetidine core provides a rigid scaffold, while the 2-nitrophenoxy group offers a handle for further chemical modifications. Given the broad range of biological activities associated with azetidine derivatives, it is plausible that compounds derived from 3-(2-Nitrophenoxy)azetidine could be explored as potential therapeutic agents.

Safety and Handling

As with any chemical compound, 3-(2-Nitrophenoxy)azetidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, so it should be treated as potentially hazardous.

Conclusion

3-(2-Nitrophenoxy)azetidine is a valuable heterocyclic building block that combines the desirable structural features of the azetidine scaffold with the synthetic versatility of the nitrophenoxy group. While detailed experimental data for this specific molecule is limited in the public domain, this guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic protocol, and predicted spectroscopic and physicochemical properties based on sound chemical principles and data from analogous compounds. The potential for this molecule to serve as a key intermediate in the synthesis of novel compounds for drug discovery and other applications is significant, and it is our hope that this guide will serve as a valuable resource for researchers in this field.

References

-

Studylib. Table (3-3): 1H NMR and 13C NMR spectral for 3. [Link]

-

PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

- Google Patents.

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

PubChemLite. 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

- Google Patents.

-

ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. [Link]

-

AA Blocks. 3-(2-fluoro-5-nitrophenoxy)azetidine. [Link]

- Google Patents.

-

ResearchGate. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

- Google Patents. US9139593B2 - Azetidine compounds, compositions and methods of use.

-

PubChemLite. 3-(2-nitrophenyl)azetidine hydrochloride (C9H10N2O2). [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of New Derivatives of Angular Polycyclic Phenoxazine Ring System. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1219948-86-3|3-(2-Nitrophenoxy)azetidine|BLDpharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. PubChemLite - 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)azetidine

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold."[1] This four-membered, nitrogen-containing heterocycle is prized for the unique conformational rigidity and three-dimensional character it imparts to molecules.[1] Unlike more flexible aliphatic chains or larger rings, the inherent strain of the azetidine ring (approx. 25.4 kcal/mol) provides a well-defined vector for substituents, enabling precise interactions with biological targets.[2] This structural feature often translates into enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles, making azetidine derivatives highly sought-after components in drug discovery programs.[1]

This guide provides a comprehensive, in-depth walkthrough of a reliable and scalable synthesis pathway for 3-(2-nitrophenoxy)azetidine, a key building block for the elaboration of more complex pharmaceutical intermediates. We will dissect a robust two-step synthesis, beginning with a protected 3-hydroxyazetidine, proceeding through a nucleophilic aromatic substitution to form the core ether linkage, and concluding with the deprotection of the azetidine nitrogen. The focus will be not only on the procedural steps but on the underlying chemical principles and the critical parameters that ensure a successful and reproducible outcome.

Retrosynthetic Analysis: A Two-Step Approach

A logical retrosynthetic disconnection of the target molecule, 3-(2-nitrophenoxy)azetidine, breaks the aryl ether C-O bond. This reveals two primary starting materials: a 3-hydroxyazetidine synthon and a 2-nitrophenyl electrophile. To prevent unwanted side reactions at the azetidine nitrogen, it is strategically advantageous to use a protected form of the azetidine, most commonly with a tert-butyloxycarbonyl (Boc) group. The forward synthesis, therefore, logically proceeds in two main stages:

-

Ether Formation: Coupling of N-Boc-3-hydroxyazetidine with an activated 2-nitrophenyl electrophile.

-

Deprotection: Removal of the Boc group to yield the final product.

This pathway is efficient and leverages commercially available starting materials, making it a practical choice for both academic and industrial research settings.

Part 1: Synthesis of tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The formation of the aryl ether linkage is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[3] The success of this reaction hinges on three key factors:

-

The Nucleophile: The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor nucleophile. It must first be deprotonated with a strong, non-nucleophilic base to form the corresponding, and much more reactive, alkoxide.

-

The Electrophile: The phenyl ring must be "activated" towards nucleophilic attack. The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂) ortho to the leaving group, is critical. This group stabilizes the negative charge that develops in the aromatic ring in the transition state (the Meisenheimer complex), thereby lowering the activation energy of the reaction.

-

The Leaving Group: A good leaving group is required. Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic.

Therefore, the reaction between the sodium salt of N-Boc-3-hydroxyazetidine and 1-fluoro-2-nitrobenzene provides an efficient and high-yielding route to the desired ether.

Experimental Protocol: Ether Formation

Materials:

-

N-Boc-3-hydroxyazetidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Fluoro-2-nitrobenzene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-3-hydroxyazetidine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts with moisture to produce flammable hydrogen gas; ensure the system is under an inert atmosphere.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

-

SNAr Reaction: Cool the reaction mixture back down to 0 °C. Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in a small amount of anhydrous DMF dropwise via a syringe or dropping funnel over 20 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Work-up & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water (twice) and then with brine (once) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate as a solid.

Part 2: Deprotection to Yield 3-(2-Nitrophenoxy)azetidine

Underlying Principle: Acid-Catalyzed Boc Cleavage

The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under strong acidic conditions.[4] The deprotection mechanism is initiated by the protonation of the carbamate oxygen.[4] This is followed by the collapse of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4] The tert-butyl cation can be scavenged by the counter-ion or may react with the solvent. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.[5][6]

Experimental Protocol: N-Boc Deprotection

Materials:

-

tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate

-

4M Hydrogen chloride (HCl) in 1,4-dioxane

-

Dichloromethane (DCM)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the starting material, tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate (1.0 eq), in a minimal amount of DCM.

-

Acid Addition: Add the 4M HCl solution in 1,4-dioxane (5-10 eq) to the flask at room temperature.

-

Reaction Progression: Stir the solution at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC, observing the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.

-

Product Isolation (as Hydrochloride Salt): Upon completion, concentrate the reaction mixture under reduced pressure. The product will often precipitate as the hydrochloride salt. Triturate the residue with diethyl ether to yield a solid, which can be collected by vacuum filtration and washed with cold ether. This provides 3-(2-nitrophenoxy)azetidine hydrochloride.

-

Isolation of Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and cool in an ice bath. Basify the solution to a pH of 10-12 by the careful addition of a base such as 1M NaOH or saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer three times with DCM or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-nitrophenoxy)azetidine as the free base.

Data & Workflow Summary

Overall Synthesis Workflow

Caption: A two-step pathway for the synthesis of 3-(2-Nitrophenoxy)azetidine.

Quantitative Data Summary

| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| 1. Ether Formation | N-Boc-3-hydroxyazetidine (1.0 eq) | 1-Fluoro-2-nitrobenzene (1.1 eq) | NaH (1.2 eq) | DMF | 0 °C to RT | 12-18 | 80-95% |

| 2. Deprotection | Protected Intermediate (1.0 eq) | - | 4M HCl in Dioxane (5-10 eq) | DCM | RT | 1-3 | >95% |

Conclusion

The described two-step synthesis provides a robust and high-yielding pathway to 3-(2-nitrophenoxy)azetidine, a valuable intermediate for drug discovery. The process relies on fundamental and well-understood organic reactions: a nucleophilic aromatic substitution and an acid-catalyzed deprotection. By carefully controlling key parameters such as solvent purity, reaction temperature, and stoichiometry, researchers can reliably produce this important building block for further chemical exploration and the development of novel therapeutics.

References

- Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives.

- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Couto, N., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100122.

- BenchChem. (2025). Optimizing reaction conditions for 3-Phenoxyazetidine synthesis.

- Kaur, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Dermer, O. C., & Hart, E. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-434). Cambridge University Press.

- ChemicalBook. (n.d.). 1-N-Boc-3-hydroxyazetidine synthesis.

- Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2, 169-172.

- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7249.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Phenoxyethyl)azetidine.

- Organic Chemistry Portal. (2006). Azetidine synthesis.

-

ResearchGate. (2020). Methods for the synthesis of azetidines. Available at: [Link]

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- BenchChem. (2025). Green Chemistry Approaches to N-Boc Protection and Deprotection.

- BenchChem. (2025). Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine.

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

Sources

- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. reddit.com [reddit.com]

An In-Depth Technical Guide to 3-(2-Nitrophenoxy)azetidine (CAS RN: 1219948-86-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Nitrophenoxy)azetidine, a molecule of significant interest in medicinal chemistry. By integrating foundational chemical principles with an exploration of its constituent functional groups—the azetidine ring and the nitroaromatic system—we will delve into its properties, potential applications, and the scientific rationale underpinning its study.

Core Molecular Identity and Physicochemical Properties

3-(2-Nitrophenoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring linked via an ether bond to a 2-nitrophenyl group. This unique structural combination imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems.

Table 1: Physicochemical Properties of 3-(2-Nitrophenoxy)azetidine

| Property | Value | Source |

| CAS Registry Number | 1219948-86-3 | N/A |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Predicted Boiling Point | 343.9 ± 32.0 °C | N/A |

| Predicted Density | 1.309 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 9.12 ± 0.40 | N/A |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

It is important to note that the boiling point, density, and pKa values are predicted and may vary from experimentally determined values.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring is a saturated four-membered heterocycle containing a nitrogen atom. Its inclusion in a molecule is a strategic choice in drug design for several compelling reasons:

-

Structural Rigidity and Vectorial Projection: The strained four-membered ring imparts a high degree of conformational rigidity. This restricts the spatial arrangement of substituents, allowing for a well-defined three-dimensional presentation to biological targets. This "vectorial projection" can lead to enhanced binding affinity and selectivity.

-

Improved Physicochemical Properties: Azetidines can serve as "bioisosteres" for other functional groups, such as gem-dimethyl or carbonyl groups. Their introduction can favorably modulate key drug-like properties, including:

-

Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving aqueous solubility.

-

Metabolic Stability: The azetidine ring itself is generally more stable to metabolic degradation compared to larger, more flexible aliphatic chains.

-

Lipophilicity (logP): The incorporation of the polar azetidine moiety can fine-tune the overall lipophilicity of a molecule, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

-

Novel Chemical Space: The unique geometry of the azetidine ring allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome challenges associated with existing drug scaffolds.

Azetidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[2]

The Nitroaromatic Moiety: A Gateway to Bioactivity and a Note of Caution

The 2-nitrophenyl group is another key feature of 3-(2-Nitrophenoxy)azetidine, contributing significantly to its potential biological profile.

-

Bioactivation and Mechanism of Action: Nitroaromatic compounds are often prodrugs that require enzymatic reduction of the nitro group to exert their biological effects. This bioactivation is particularly prevalent in hypoxic (low oxygen) environments, such as those found in solid tumors and anaerobic bacteria. The resulting reactive nitrogen species can induce cellular damage, making these compounds valuable as potential anticancer and antimicrobial agents.

-

Diverse Biological Activities: The nitro group is a well-established pharmacophore found in numerous approved drugs. Nitroaromatic compounds have shown a broad spectrum of activities, including antibacterial, antifungal, antiparasitic, and anticancer effects.

-

Potential for Toxicity: It is crucial to acknowledge that the nitroaromatic group is also a "structural alert" for potential toxicity, including mutagenicity and genotoxicity. The same reactive intermediates responsible for therapeutic effects can also interact with host macromolecules, leading to adverse effects. Therefore, any drug development program involving nitroaromatic compounds must include rigorous safety and toxicology assessments.

Synthesis Strategies: A Conceptual Framework

A general approach for the synthesis of 3-phenoxyazetidine derivatives involves the reaction of a protected 3-hydroxyazetidine with a suitable phenoxide. In the case of 3-(2-Nitrophenoxy)azetidine, this would likely involve the following key steps:

-

Activation of the Azetidine Hydroxyl Group: The hydroxyl group of a nitrogen-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine) would be converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Attack by the Phenoxide: The activated azetidine would then be reacted with the sodium or potassium salt of 2-nitrophenol. The phenoxide anion would displace the leaving group via an Sₙ2 reaction to form the ether linkage.

-

Deprotection: The nitrogen protecting group (e.g., Boc) would be removed under appropriate conditions (e.g., acidic treatment) to yield the final product, 3-(2-Nitrophenoxy)azetidine.

Figure 1. A conceptual workflow for the synthesis of 3-(2-Nitrophenoxy)azetidine.

Potential Research Applications and Experimental Considerations

Given its structural features, 3-(2-Nitrophenoxy)azetidine is a candidate for investigation in several areas of drug discovery.

Antimicrobial Activity Screening

The combination of the azetidine scaffold, known to be present in some antibacterial agents, and the nitroaromatic group, a classic antibacterial pharmacophore, suggests that this compound should be evaluated for its antimicrobial properties.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium.

-

Compound Dilution Series: A stock solution of 3-(2-Nitrophenoxy)azetidine in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate containing broth, creating a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

-

Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included. A known antibiotic (e.g., ciprofloxacin) is used as a reference compound.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Screening

The nitroaromatic moiety suggests potential for hypoxia-selective anticancer activity.

Experimental Protocol: Cytotoxicity Assay in Cancer Cell Lines

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate medium supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of 3-(2-Nitrophenoxy)azetidine is added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-Nitrophenoxy)azetidine is not publicly available, general precautions for handling azetidine derivatives and nitroaromatic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid generating dust or aerosols. Do not ingest the compound. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

Future Directions and Conclusion

3-(2-Nitrophenoxy)azetidine represents a compelling starting point for further investigation in medicinal chemistry. The convergence of the structurally intriguing azetidine ring and the biologically active nitroaromatic group warrants a thorough evaluation of its pharmacological properties.

Future research should focus on:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol with full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential.

-

In-depth Biological Profiling: Comprehensive screening against a panel of bacterial, fungal, parasitic, and cancer cell lines will elucidate its spectrum of activity.

-

Mechanism of Action Studies: Investigating the role of nitroreductase enzymes in its activation and identifying its cellular targets will provide crucial insights into its mode of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to both the azetidine and nitrophenyl rings will guide the optimization of potency and selectivity while mitigating potential toxicity.

References

-

Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2013). Molecules. [Link]

-

3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). (n.d.). PubChemLite. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science. [Link]

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (2022). PMC. [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Safety Data Sheet. (2023). AA Blocks. [Link]

-

Azetidine. (n.d.). PubChem. [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. [Link]

Sources

A Technical Guide to 3-(2-Nitrophenoxy)azetidine: Nomenclature, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-(2-nitrophenoxy)azetidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document covers its formal nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and a discussion of its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all subsequent research. 3-(2-Nitrophenoxy)azetidine is a small molecule featuring a four-membered azetidine ring linked via an ether bond to a 2-nitrophenyl group.

The standard and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 3-(2-nitrophenoxy)azetidine .

-

Synonyms: A common synonym found in chemical databases and supplier catalogs is Azetidine, 3-(2-nitrophenoxy)-.[1]

-

CAS Number: The Chemical Abstracts Service has assigned the unique identifier 1219948-86-3 to this compound.[1][2]

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 3-(2-nitrophenoxy)azetidine

Physicochemical Properties

Understanding the physicochemical properties of a molecule is critical for designing experiments, formulating drug candidates, and predicting its behavior in biological systems. The data below are based on predicted values from computational models.

| Property | Value | Source |

| Boiling Point | 343.9 ± 32.0 °C | [1] |

| Density | 1.309 ± 0.06 g/cm³ | [1] |

| pKa (Conjugate Acid) | 9.12 ± 0.40 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |

Synthesis and Mechanistic Insights

The azetidine ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable properties such as improved solubility and metabolic stability.[3] The synthesis of 3-(2-nitrophenoxy)azetidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Scheme:

Caption: General synthesis workflow for 3-(2-nitrophenoxy)azetidine.

Mechanistic Causality: The choice of an SNAr reaction is logical and efficient for this transformation. The key principles are:

-

Activation of the Aromatic Ring: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence at the ortho position (and to a lesser extent, para) to the leaving group (fluorine) significantly acidifies the ring protons and stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.

-

Choice of Leaving Group: Fluorine is an excellent leaving group for SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophile: The oxygen atom of azetidin-3-ol acts as the nucleophile. To prevent side reactions with the secondary amine of the azetidine ring, the nitrogen is typically protected with a suitable protecting group (e.g., Boc, Cbz) before the reaction. The protecting group is then removed in a subsequent step.

-

Role of the Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of azetidin-3-ol, forming a more potent alkoxide nucleophile.

Experimental Protocol: Synthesis of N-Boc-3-(2-nitrophenoxy)azetidine

This protocol describes the synthesis of the N-Boc protected intermediate, a common and stable precursor.

Materials:

-

N-Boc-azetidin-3-ol

-

1-Fluoro-2-nitrobenzene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-Boc-azetidin-3-ol (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation: Allow the mixture to stir at 0°C for 30 minutes.

-

Addition: Add 1-fluoro-2-nitrobenzene (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure N-Boc-3-(2-nitrophenoxy)azetidine.

Deprotection (if required): The Boc group can be readily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane to yield the final hydrochloride salt of 3-(2-nitrophenoxy)azetidine.[4]

Applications in Research and Drug Development

3-(2-Nitrophenoxy)azetidine is not an end-product therapeutic itself but rather a versatile chemical intermediate. Its value lies in the combination of the azetidine core and the functional "handle" provided by the nitrophenyl group.

-

Scaffold for Library Synthesis: The azetidine ring is a desirable "saturated heterocycle" used to explore chemical space outside of traditional flat, aromatic rings. It can improve physicochemical properties relevant to drug development, such as aqueous solubility, while providing a three-dimensional vector for substituents.[3]

-

Linker Chemistry: The ether linkage provides a stable connection between the azetidine and phenyl rings.

-

Functional Group Transformation: The nitro group is a key synthetic handle. It can be easily and selectively reduced to an aniline (amino group) under various conditions (e.g., H₂, Pd/C; SnCl₂). This newly formed amine can then be used for a wide array of subsequent reactions, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Reductive amination

-

Diazotization and subsequent Sandmeyer reactions

-

This versatility allows for the rapid generation of a library of diverse molecules from a single, common intermediate, accelerating the structure-activity relationship (SAR) studies that are crucial in early-stage drug discovery.

References

-

Wuitschik, G., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

-

PubChemLite. 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3). [Link]

Sources

- 1. 3-(2-nitrophenoxy)azetidine | 1219948-86-3 [amp.chemicalbook.com]

- 2. 1219948-86-3|3-(2-Nitrophenoxy)azetidine|BLDpharm [bldpharm.com]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(2-nitrophenoxy)azetidine hydrochloride (C9H10N2O3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Blueprint of 3-(2-Nitrophenoxy)azetidine: A Technical Guide for Advanced Research

Introduction: Unveiling the Molecular Architecture

The strategic incorporation of an azetidine ring, a four-membered nitrogen-containing heterocycle, can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability. The 2-nitrophenoxy substituent further modulates its electronic profile and potential for intermolecular interactions, making a detailed spectroscopic analysis essential for understanding its behavior in biological systems.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. Here, we present the predicted ¹H and ¹³C NMR spectral data for 3-(2-Nitrophenoxy)azetidine, offering a window into its atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring high-quality NMR data for a novel azetidine derivative would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Nitrophenoxy)azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: Workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum of 3-(2-Nitrophenoxy)azetidine will exhibit distinct signals for the azetidine and nitrophenoxy protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |

| H-2', H-6' (Azetidine) | 3.8 - 4.2 | m | - | 4H |

| H-3 (Azetidine) | 4.9 - 5.3 | p | - | 1H |

| H-Ar (aromatic) | 7.0 - 8.0 | m | - | 4H |

| NH (Azetidine) | 1.5 - 3.5 | br s | - | 1H |

-

Expertise & Experience: The protons on the carbons adjacent to the nitrogen in the azetidine ring (H-2' and H-6') are expected to be deshielded due to the electronegativity of the nitrogen atom, appearing as a multiplet. The proton at the 3-position (H-3), being attached to the carbon bearing the ether linkage, will be further deshielded and is anticipated to appear as a pentet. The aromatic protons will reside in the typical downfield region, with their exact shifts and multiplicities depending on the substitution pattern. The NH proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2', C-6' (Azetidine) | 45 - 55 |

| C-3 (Azetidine) | 65 - 75 |

| C-Ar (Aromatic) | 115 - 155 |

| C-NO₂ (Aromatic) | 140 - 150 |

| C-O (Aromatic) | 150 - 160 |

-

Trustworthiness: The carbon atoms of the azetidine ring are expected in the aliphatic region, with the C-3 carbon shifted downfield due to the attached electronegative oxygen atom. The aromatic carbons will span a wider range in the downfield region, with the carbons directly attached to the nitro and ether groups being the most deshielded.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded, followed by the spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric) | Strong |

| 1300 - 1350 (symmetric) | Strong | |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Strong |

| C-N Stretch (Azetidine) | 1000 - 1250 | Medium |

-

Authoritative Grounding: The presence of a broad absorption in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine in the azetidine ring. Strong, sharp peaks around 1520 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. A strong absorption in the 1200-1275 cm⁻¹ range would confirm the presence of the aryl ether C-O bond.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which would likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a time-of-flight (TOF) or quadrupole analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

-

Tandem MS (MS/MS): To gain further structural information, the parent ion of interest can be isolated and fragmented to produce a characteristic fragmentation pattern.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for 3-(2-Nitrophenoxy)azetidine (Molecular Formula: C₉H₁₀N₂O₃) is presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 195.0764 |

| [M+Na]⁺ | 217.0584 |

Source: PubChem CID 53403968[1]

-

Expertise & Experience: In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 195.0764. The fragmentation of this ion in a tandem MS experiment would likely involve cleavage of the azetidine ring and the ether bond, providing valuable structural information.

Caption: Potential fragmentation pathways in mass spectrometry.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for 3-(2-Nitrophenoxy)azetidine. By leveraging established principles of NMR, IR, and mass spectrometry, and by providing detailed experimental protocols, this document equips researchers with the necessary framework to confidently approach the empirical characterization of this and related molecules. The provided data tables and diagrams serve as a practical reference for spectral interpretation, ultimately facilitating the acceleration of research and development in medicinal chemistry.

References

- General Principles of NMR Spectroscopy: For a foundational understanding of NMR, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.

- Infrared Spectroscopy of Functional Groups: A comprehensive resource for IR functional group analysis is "Introduction to Spectroscopy" by Pavia, Lampman, Kriz, and Vyvyan.

-

PubChem Database: Predicted mass spectrometry data for 3-(2-Nitrophenoxy)azetidine hydrochloride (CID 53403968). URL: [Link][1]

Sources

An In-depth Technical Guide to 3-(2-Nitrophenoxy)azetidine Hydrochloride Salt: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-(2-nitrophenoxy)azetidine hydrochloride, a valuable building block for researchers, medicinal chemists, and drug development professionals. This document details its synthesis, purification, in-depth characterization, and potential applications, offering a foundational understanding of this versatile azetidine derivative. The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer advantageous physicochemical and pharmacological properties.[1][2][3] The unique strained four-membered ring of azetidine provides a rigid molecular framework, enabling precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity for biological targets.[4]

Physicochemical Characteristics

3-(2-Nitrophenoxy)azetidine hydrochloride is a crystalline solid that is generally soluble in polar organic solvents. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for many biological and pharmaceutical applications.[5]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ · HCl | Predicted |

| Molecular Weight | 230.65 g/mol | Predicted |

| Appearance | White to off-white crystalline solid | Predicted |

| Solubility | Soluble in water and polar organic solvents | [5] |

Synthesis and Purification

The synthesis of 3-(2-nitrophenoxy)azetidine hydrochloride is most effectively achieved through a two-step process involving a Williamson ether synthesis followed by deprotection and salt formation. This approach offers a reliable and scalable route to the target compound.

Step 1: Synthesis of tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate

The initial step involves the coupling of an N-protected 3-hydroxyazetidine with an activated nitroaromatic ring. The Williamson ether synthesis is a classic and robust method for forming the ether linkage.[6][7][8][9]

Experimental Protocol:

-

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq.) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate.

Causality Behind Experimental Choices:

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the azetidine nitrogen. It is stable under the basic conditions of the Williamson ether synthesis and can be readily removed under acidic conditions in the subsequent step.

-

Sodium Hydride: A strong base like sodium hydride is necessary to deprotonate the secondary alcohol of the N-Boc-3-hydroxyazetidine, forming the nucleophilic alkoxide.

-

1-Fluoro-2-nitrobenzene: The fluorine atom is a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution.

-

DMF: A polar apathetic solvent like DMF is ideal for this reaction as it solvates the ions and facilitates the S_N2 reaction.

Caption: Workflow for the Williamson ether synthesis of the protected intermediate.

Step 2: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the purified tert-butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of dichloromethane or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether (4 M, 5.0 eq.) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the hydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-nitrophenoxy)azetidine hydrochloride.

Causality Behind Experimental Choices:

-

Acidic Deprotection: The Boc group is labile under acidic conditions, making its removal straightforward with hydrochloric acid.

-

Anhydrous Conditions: Using a solution of HCl in an organic solvent like diethyl ether ensures anhydrous conditions, which is often preferable for the isolation of a clean hydrochloride salt.

-

Precipitation: The hydrochloride salt is generally less soluble in non-polar organic solvents like diethyl ether, facilitating its isolation by precipitation.

Caption: Workflow for the deprotection and hydrochloride salt formation.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of 3-(2-nitrophenoxy)azetidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons and the aromatic protons of the 2-nitrophenoxy group. The azetidine protons will likely appear as multiplets in the upfield region, while the aromatic protons will be in the downfield region. The integration of the signals should correspond to the number of protons in each environment. Based on data for 2-nitrophenol, the aromatic protons are expected in the range of δ 7.0-8.2 ppm.[10][11][12]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the aromatic ring. The carbon attached to the nitro group will be significantly deshielded.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic protons: δ 7.0 - 8.2 ppm (m, 4H) | Aromatic carbons: δ 115 - 155 ppm |

| Azetidine CH: δ ~5.0 ppm (m, 1H) | Azetidine CH: δ ~70 ppm |

| Azetidine CH₂: δ ~4.0 ppm (m, 4H) | Azetidine CH₂: δ ~50 ppm |

| NH₂⁺: δ > 9.0 ppm (br s, 2H) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3200 | N-H stretch (from hydrochloride salt) |

| ~1520 and ~1350 | Asymmetric and symmetric N-O stretch of the nitro group[13][14][15][16] |

| ~1250 | C-O-C stretch (aryl ether) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. The expected exact mass for the free base (C₉H₁₀N₂O₃) can be calculated and compared with the experimental value.